3-Nitrocinnamic acid

Vue d'ensemble

Description

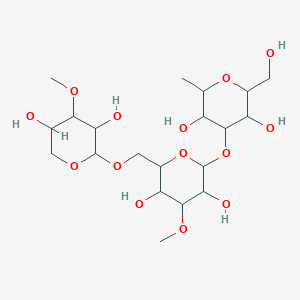

3-Nitrocinnamic acid (3-NCA) is an important organic compound that has a variety of applications in scientific research and lab experiments. It is a derivative of cinnamic acid, an aromatic compound found in various plants and essential oils, and is known for its strong antioxidant properties. 3-NCA has been studied extensively in terms of its biochemical and physiological effects, as well as its potential applications in the field of medicine.

Applications De Recherche Scientifique

1. Nonlinear Optical Crystal Properties

3-Nitrocinnamic acid (3NCA) has been synthesized and studied for its properties in new organic nonlinear optical crystals. The crystals were grown using the slow evaporation solution growth technique. Investigations using B3LYP density functional theory (DFT) methods and vibrational spectral investigation confirmed the formation of cyclic dimers in the crystal, with carboxyl groups of each acid molecule bonded to adjacent molecules. These crystals show significant thermal stability and mechanical strength, with second harmonic frequency generation efficiency 0.8 times greater than urea, indicating potential applications in nonlinear optics and photonics (Alen et al., 2013).

2. Synthesis and Diagnostic Applications

This compound is identified as an important intermediate in the diagnosis of drug iodine calcium. The synthesis process involves using 3-nitrobenzaldehyde as the raw material, followed by a series of condensation and deoxidization reactions, leading to the successful synthesis of 3-aminocinnamic acid. This compound's chemical structure is determined through methods like melting point and IR analysis, suggesting its utility in diagnostic applications (Yin Qun, 2010).

3. Chemical Reactions and Synthesis Pathways

Reactions of α-nitrocinnamic acids esters with indole and its derivatives have been explored. These reactions lead to the formation of products of alkylation at the C3-reaction center of the heterocycle. Such chemical processes are significant in the synthesis of indolylaminopropanoate, a precursor for phenyl-substituted tryptophan, which has potential applications in pharmacology and synthetic organic chemistry (Baichurina et al., 2011).

4. Potential in Endothelial Function Preservation

A study evaluating 4-hydroxy-3,5-di-tret-butylcinnamic acid, a related compound, in experimental cerebral ischemia, revealed its endothelioprotective activity. This compound showed a positive effect on vasodilating, antithrombotic, and anti-inflammatory vascular endothelial functions in cerebral ischemia. This finding suggests potential therapeutic applications of similar cinnamic acid derivatives in conditions affecting vascular endothelial functions (Voronkov & Pozdnyakov, 2018).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Nitrocinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids. These interactions often result in the inhibition of enzyme activity, thereby affecting the overall metabolic pathways. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that can alter their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) production. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, the binding of this compound to cyclooxygenases results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the specific cell type being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models have been extensively studied to understand its pharmacological and toxicological properties. At lower dosages, this compound has been shown to exhibit anti-inflammatory and antioxidant effects. At higher dosages, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of this compound in specific tissues, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by enzymes such as cytochrome P450s, which catalyze the hydroxylation and subsequent conjugation of the compound. These metabolic transformations can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs). Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the overall bioavailability and efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound within these organelles can affect its interactions with other biomolecules and its overall biological activity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-Nitrocinnamic acid can be achieved through a two-step process. The first step involves the synthesis of 3-Nitroacetophenone, which is then converted into 3-Nitrocinnamic acid in the second step.", "Starting Materials": [ "Benzene", "Nitroethane", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Sodium hydroxide", "3-Nitroacetophenone" ], "Reaction": [ "Step 1: Synthesis of 3-Nitroacetophenone", "1. Nitroethane is condensed with benzene in the presence of sulfuric acid to form nitrostyrene.", "2. Nitrostyrene is then reduced using sodium hydroxide and iron to form 3-Nitroacetophenone.", "Step 2: Conversion of 3-Nitroacetophenone to 3-Nitrocinnamic acid", "1. 3-Nitroacetophenone is refluxed with acetic anhydride and sodium acetate in glacial acetic acid to form 3-Nitrophenylacetate.", "2. 3-Nitrophenylacetate is then hydrolyzed using sodium hydroxide to form 3-Nitrocinnamic acid." ] } | |

Numéro CAS |

555-68-0 |

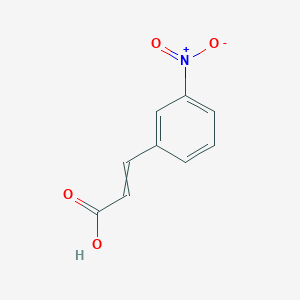

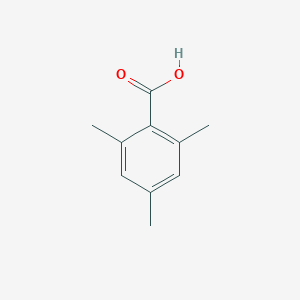

Formule moléculaire |

C9H7NO4 |

Poids moléculaire |

193.16 g/mol |

Nom IUPAC |

(Z)-3-(3-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4- |

Clé InChI |

WWXMVRYHLZMQIG-PLNGDYQASA-N |

SMILES isomérique |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\C(=O)O |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |

melting_point |

179.0 °C |

Autres numéros CAS |

1772-76-5 555-68-0 |

Pictogrammes |

Irritant |

Synonymes |

3-nitrobenzenepropenoic acid Cinnamic acid, m-nitro- m-nitrocinnamic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 3-nitrocinnamic acid?

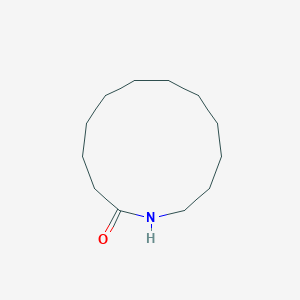

A1: this compound (3-NCA) has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. [] Spectroscopically, its structure is confirmed by Infrared (IR) analysis, which identifies characteristic functional groups. [] X-ray diffraction (XRD) studies provide insights into its crystal structure, revealing centrosymmetric dimers formed through intermolecular hydrogen bonding involving the carboxylic acid groups. [] Density functional theory (DFT) calculations further complement experimental data by providing information on geometry, vibrational frequencies, and electronic properties. []

Q2: How does the structure of this compound relate to its ability to self-assemble?

A2: The specific positioning of the nitro group at the meta position (3-position) on the cinnamic acid backbone plays a crucial role in the self-assembly of 3-NCA. [] This unique arrangement facilitates specific hydrogen bond and dipole-dipole interactions, leading to the formation of helical structures in solution. [] Other isomers or related molecules lacking this specific configuration do not exhibit the same self-assembly behavior. []

Q3: What is significant about the self-assembly of this compound?

A3: 3-NCA demonstrates the fascinating phenomenon of chiral symmetry breaking during its self-assembly. [] Despite being achiral itself, 3-NCA spontaneously forms helixes with a preference for either a left-handed or right-handed configuration. [] This chiral bias, though initially subtle in solution, becomes amplified when cast onto a solid substrate, resulting in macroscopic chirality detectable through circular dichroism measurements. []

Q4: Can this compound undergo photochemical reactions?

A4: Yes, research shows 3-NCA can participate in photochemical reactions, particularly [2+2] photocycloadditions. [] Interestingly, a crystalline salt of tryptamine and 3-NCA undergoes a cross photocycloaddition reaction when exposed to light, forming a cyclobutane adduct. [] This reaction is specific to the crystalline state and does not occur when the compounds are simply mixed together. []

Q5: Are there any studies on the non-linear optical properties of this compound?

A5: Yes, research indicates that 3-NCA exhibits promising non-linear optical (NLO) properties. [] The second harmonic generation (SHG) efficiency of 3-NCA, measured using the Kurtz and Perry powder test, is significantly higher than that of urea, a standard reference material for NLO properties. [] This suggests potential applications of 3-NCA in areas like optical data storage and laser technology.

Q6: What analytical techniques are used to study this compound?

A6: Various analytical techniques are employed to characterize and quantify 3-NCA. These include X-ray diffraction (XRD) to determine crystal structure, [, ] Infrared (IR) spectroscopy to identify functional groups, [] and techniques like UV-Vis spectroscopy to study its optical properties. Additionally, techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate its thermal stability. [] Scanning electron microscopy (SEM) is used to visualize the morphology of self-assembled structures. []

Q7: What is the historical context of this compound research?

A7: While a detailed historical account is not provided in the provided research excerpts, it's evident that 3-NCA has been a subject of chemical synthesis and structural studies for some time. [, ] The more recent focus has shifted towards understanding its self-assembly behavior, [] photochemical reactivity, [] and potential applications in areas like non-linear optics. [] This suggests a dynamic evolution of research interests around this compound, driven by the discovery of new properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)